(2E)-N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-3-PHENYLPROP-2-ENAMIDE
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Overview
Description
(2E)-N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-3-PHENYLPROP-2-ENAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzothiazole ring, an ethoxy group, and a phenylprop-2-enamide moiety, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-3-PHENYLPROP-2-ENAMIDE typically involves the condensation of 6-ethoxybenzothiazole-2-amine with cinnamoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-3-PHENYLPROP-2-ENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the double bond in the phenylprop-2-enamide moiety to a single bond, altering the compound’s reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce saturated amides. Substitution reactions can result in a variety of substituted benzothiazole or phenyl derivatives.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Industry: Its chemical reactivity and stability make it suitable for use in various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2E)-N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-3-PHENYLPROP-2-ENAMIDE exerts its effects is not fully understood. studies suggest that it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. For instance, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) in cancer cells . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-3-PHENYLPROP-2-ENAMIDE: shares structural similarities with other benzothiazole derivatives, such as:
Uniqueness
What sets this compound apart from these similar compounds is its phenylprop-2-enamide moiety, which imparts distinct chemical properties and biological activities. This unique structure allows it to interact with different molecular targets and exhibit a broader range of reactivity compared to other benzothiazole derivatives.
Properties
IUPAC Name |
(E)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-2-22-14-9-10-15-16(12-14)23-18(19-15)20-17(21)11-8-13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H,19,20,21)/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNUFCRQFYSMRRQ-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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